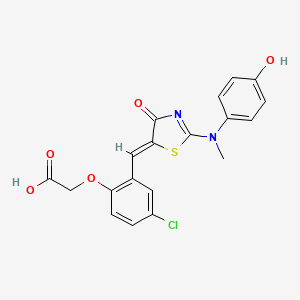

(Z)-2-(4-chloro-2-((2-((4-hydroxyphenyl)(methyl)amino)-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(4-chloro-2-((2-((4-hydroxyphenyl)(methyl)amino)-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)acetic acid is a useful research compound. Its molecular formula is C19H15ClN2O5S and its molecular weight is 418.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-2-(4-chloro-2-((2-((4-hydroxyphenyl)(methyl)amino)-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)acetic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article synthesizes available research findings, experimental data, and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole moiety, a chloro-substituted phenyl group, and a phenoxyacetic acid structure, which may contribute to its diverse biological activities. The molecular formula is C₁₈H₁₈ClN₃O₃S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . A study involving the National Cancer Institute's (NCI) 60 cell line screening revealed that the compound demonstrated varying degrees of growth inhibition across different cancer types, including leukemia and CNS cancers. The mean growth inhibition percentage was recorded at 104.68% , suggesting a modest anticancer effect.

| Cell Line | Growth Inhibition (%) |

|---|---|

| RPMI-8226 (Leukemia) | 92.48 |

| CCRF-CEM (Leukemia) | 92.77 |

| K-562 (Leukemia) | 92.90 |

| SF-539 (CNS) | 92.74 |

This data indicates that while the compound did not exhibit robust anticancer activity in all tested lines, it did show selective inhibition in specific leukemia cell lines, warranting further investigation into its mechanism of action and potential as a therapeutic agent .

The proposed mechanism of action for this compound involves interference with cancer cell proliferation pathways. Preliminary studies suggest that it may inhibit DNA replication processes in adenoviruses, which could be extrapolated to similar mechanisms in cancer cells . This aligns with findings from related compounds that target similar pathways.

Other Biological Activities

In addition to anticancer effects, this compound has been studied for its potential anti-inflammatory properties. Compounds with similar structural motifs have shown promise in modulating inflammatory responses, suggesting avenues for exploring this compound's efficacy in inflammatory diseases .

In Vivo Studies

While most current research focuses on in vitro assays, some preliminary in vivo studies have suggested that compounds structurally related to this compound exhibit favorable toxicity profiles. For instance, a related compound demonstrated low toxicity at doses up to 150 mg/kg in hamster models, indicating potential safety for further development .

Comparative Studies

Comparative studies against established anticancer agents like niclosamide have shown that certain derivatives maintain low micromolar potency while exhibiting improved selectivity indexes (SI > 100). Such findings underscore the importance of structural modifications in enhancing therapeutic efficacy while minimizing cytotoxicity .

科学的研究の応用

Medicinal Chemistry and Drug Discovery

The compound has been recognized for its potential in drug discovery due to its diverse functional groups that allow for multiple interactions with biological targets. Research indicates that similar compounds exhibit various biological activities, including:

- Anti-inflammatory properties: The thiazole moiety is particularly noted for its ability to inhibit specific enzymes involved in inflammatory pathways.

- Antimicrobial activity: Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential use as antibiotics.

- Anticancer effects: The compound's structural features suggest it could be explored for treating various cancers by modulating signaling pathways relevant to cancer progression.

Synthesis and Chemical Properties

The synthesis of (Z)-2-(4-chloro-2-((2-((4-hydroxyphenyl)(methyl)amino)-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)acetic acid can be efficiently achieved through multicomponent reactions (MCRs). MCRs are advantageous in producing complex molecules with higher yields compared to traditional methods. The chemical reactivity of this compound can be understood through its functional groups, which may participate in various organic reactions such as nucleophilic substitutions and esterifications.

Research has demonstrated the biological activity of this compound through several methodologies:

Case Studies and Research Findings

Several case studies have highlighted the efficacy of compounds similar to this compound:

- Anticancer Activity: A study conducted by the National Cancer Institute evaluated a structurally similar compound against a panel of human tumor cell lines, demonstrating significant antimitotic activity with mean growth inhibition values indicating potential as a lead compound for further development .

- Antimicrobial Efficacy: Research has shown that derivatives containing the thiazole ring exhibit potent antibacterial properties, outperforming standard antibiotics in certain tests .

- Inflammatory Response Modulation: Investigations into the anti-inflammatory properties revealed that compounds with similar structures effectively reduced markers of inflammation in vitro, suggesting therapeutic potential for inflammatory diseases .

Future Directions and Potential Applications

Given its promising biological activities, this compound warrants further investigation in the following areas:

- Drug Development: Its unique structure makes it an excellent candidate for modifying existing drugs or developing new therapeutic agents targeting inflammation and cancer.

- Pharmacological Research: Continued studies on its pharmacokinetics and toxicity profiles will be essential for assessing its viability as a therapeutic agent.

特性

IUPAC Name |

2-[4-chloro-2-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O5S/c1-22(13-3-5-14(23)6-4-13)19-21-18(26)16(28-19)9-11-8-12(20)2-7-15(11)27-10-17(24)25/h2-9,23H,10H2,1H3,(H,24,25)/b16-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMCLNBTIMILLI-SXGWCWSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=C(C=CC(=C3)Cl)OCC(=O)O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=C(C=CC(=C3)Cl)OCC(=O)O)/S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。